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Abstract

SYHA1813 is a novel, potent, multi-kinase inhibitor that demonstrates significant promise in
oncology by dually targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and
Colony-Stimulating Factor 1 Receptor (CSF1R). This dual-action mechanism allows
SYHA1813 to remodel the tumor microenvironment (TME) by concurrently inhibiting tumor-
associated angiogenesis and modulating the immunosuppressive landscape. Preclinical and
early clinical data have highlighted its potential across a range of solid tumors, including
melanoma, glioblastoma, and meningioma. This technical guide provides an in-depth analysis
of the available data on SYHA1813, focusing on its mechanism of action, its quantifiable effects
on the TME, and the experimental methodologies used to elucidate these properties.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal
cells, immune cells, and extracellular matrix components that plays a critical role in tumor
progression, metastasis, and therapeutic resistance.[1] Two key pillars of a permissive TME are
aberrant angiogenesis, which provides tumors with essential nutrients and a route for
dissemination, and the establishment of an immunosuppressive milieu, which allows cancer
cells to evade immune surveillance.
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SYHA1813 is a small molecule inhibitor designed to dismantle these pillars by simultaneously
targeting VEGFR2 and CSF1R.[2] VEGFR2 is the primary mediator of VEGF-driven
angiogenesis, a critical process for tumor growth and metastasis.[1] CSF1R is crucial for the
survival, differentiation, and function of tumor-associated macrophages (TAMs), which are often
polarized towards an immunosuppressive M2-like phenotype that promotes tumor growth and
dampens anti-tumor immunity.[2][3] By inhibiting both pathways, SYHA1813 offers a
multifaceted approach to cancer therapy aimed at normalizing the TME and rendering it less
hospitable to tumor growth.

Mechanism of Action: Dual Inhibition of VEGFR2
and CSF1R

SYHA1813 functions as a selective tyrosine kinase inhibitor with high affinity for VEGFR2 and
CSF1R.[2][4] The inhibition of these two receptors leads to a cascade of downstream effects
that collectively remodel the TME.

Anti-Angiogenic Effects via VEGFR2 Inhibition

SYHA1813's targeting of VEGFR2 disrupts the VEGF signaling pathway, a central regulator of
angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and tube
formation, ultimately resulting in a reduction of tumor vascularity.[5]

Immunomodulatory Effects via CSF1R Inhibition

By inhibiting CSF1R, SYHA1813 targets the TAM population within the TME. This inhibition is
believed to have a dual effect: it can reduce the overall number of TAMs and can also
repolarize the remaining TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral
M1-like phenotype.[1] This shift can enhance anti-tumor immunity and potentially synergize
with other immunotherapies.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by SYHA1813 and a
typical experimental workflow for its preclinical evaluation.
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Figure 1: SYHA1813 Dual Inhibition of VEGFR2 and CSF1R Signaling Pathways.
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Figure 2: Generalized Preclinical Evaluation Workflow for SYHA1813.
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SYHA1813 has demonstrated significant anti-tumor efficacy in preclinical melanoma xenograft

models, both as a monotherapy and in combination with BRAF inhibitors.[6]

Treatment

Parameter Model Dose Result Reference
Group
Tumor _
BRAF wild- SYHA1813 72.5%
Growth 5 mg/kg o [6]
o type (MeWo) Monotherapy inhibition
Inhibition
BRAF
Tumor
V600E- SYHA1813 79.8%
Growth 5 mg/kg o [6]
o mutant Monotherapy inhibition
Inhibition
(A375)
BRAF
Tumor
V600E- SYHA1813 + 2.5 mg/kg + 72.9%
Growth ) o [6]
o mutant Vemurafenib 20 mg/kg inhibition
Inhibition
(A375)
Systemic Intracardiac
. . . 76.6%
Metastasis Metastasis SYHA1813 Not Specified ) [6]
. reduction
Reduction Model

Modulation of TME Markers in Melanoma Models

Immunohistochemical analysis of tumor tissues from preclinical melanoma models revealed

significant modulation of key TME markers following SYHA1813 treatment.[1]

Marker Function Effect of SYHA1813 Reference

CD31, CD105 Angiogenesis Reduced Expression [1]
Macrophage )

F4/80 o Reduced Expression [1]
Infiltration

M2 Macrophage

CD206
Marker

Reduced Expression

[1]

Ki67 Cell Proliferation

Reduced Expression

[1]
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Phase I Clinical Trial in High-Grade Glioma and
Advanced Solid Tumors

A Phase | dose-escalation study of SYHA1813 has been conducted in patients with recurrent

high-grade gliomas (HGG) or advanced solid tumors.[2]

Parameter

Patient Population

Result

Reference

Maximum Tolerated
Dose (MTD)

Recurrent HGG /
Advanced Solid

Tumors

15 mg once daily

[7]

Objective Response
Rate (ORR)

Evaluable Patients
(n=10)

20% (2 Partial

Responses)

[7]

Disease Control Rate
(DCR)

Evaluable Patients
(n=10)

90% (2 PR + 7 Stable

Disease)

[7]

Soluble VEGFR2
(SVEGFR?2)

Plasma Biomarker

Significant Reduction
(P =0.0023)

[7](8]

VEGFA

Plasma Biomarker

Significant Increase (P
= 0.0092)

[7](8]

Placental Growth
Factor (PGF)

Plasma Biomarker

Significant Increase (P
= 0.0484)

[7]

Experimental Protocols

In Vivo Xenograft Studies (Melanoma)

o Cell Lines: BRAF wild-type MeWo and BRAF V600E-mutant A375 human melanoma cell

lines were used.[9]

e Animal Models: Subcutaneous xenograft models were established in NOD-SCID mice. An

intracardiac metastasis model was established in nude mice using GFP-Luc-labeled A375

cells.[9]

e Drug Administration: SYHA1813 was administered orally at doses of 2.5 mg/kg or 5 mg/kg.

For combination studies, vemurafenib was administered at 20 mg/kg.[9]
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e Tumor Growth Assessment: Tumor volumes were monitored regularly. Tumor growth
inhibition was calculated at the end of the study.[9]

e Immunohistochemistry (IHC): Tumor tissues were harvested, fixed, and paraffin-embedded.
Sections were stained with antibodies against CD31, CD105, F4/80, CD206, and Ki67 to
assess angiogenesis, macrophage infiltration and polarization, and cell proliferation,
respectively.[9]

Phase I Clinical Trial (Recurrent HGG / Advanced Solid
Tumors)

» Study Design: A dose-escalation study using a combination of accelerated titration and a 3+3

design.[2][7]

» Patient Population: Patients with recurrent high-grade gliomas (WHO grade Il or V) or other

advanced solid tumors.[7]

e Dosing: SYHA1813 was administered orally, once daily, with doses escalating from 5 mg to
30 mg.[2]

o Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD.
Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (ORR,
DCR).[2]

o Biomarker Analysis: Plasma levels of sVEGFR2, VEGFA, and PGF were measured at
baseline and during treatment.[7][8]

Current and Future Clinical Development

SYHA1813 is currently being investigated in a Phase Il clinical trial for the treatment of
recurrent or progressive high-grade meningioma (NCT06739213).[10] This is a randomized,
controlled, open-label, multicenter study designed to evaluate the efficacy and safety of
SYHA1813 compared to the investigator's choice of treatment.[10] The primary endpoint is
progression-free survival at 6 months.[3]

Conclusion
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SYHA1813 represents a promising therapeutic agent that targets the tumor microenvironment
through the dual inhibition of VEGFR2 and CSF1R. The available preclinical and early clinical
data demonstrate its ability to inhibit tumor growth and metastasis by suppressing
angiogenesis and modulating the immune landscape. The quantitative changes in biomarkers
such as CD31, CD206, and sSVEGFR2 provide clear evidence of its on-target activity. As
SYHA1813 progresses through further clinical development, its potential as a monotherapy or
in combination with other anti-cancer agents will be further elucidated, offering new hope for
patients with a variety of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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